1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

Physicochemical Property Drug-likeness CNS Penetration

P7C3-based neurogenesis research is often confounded by the high potency of halogenated analogues, lacking a verified negative control. 1-(9H-Carbazol-9-yl)-3-(o-tolylamino)propan-2-ol (CAS 304870-69-7) solves this by providing a structurally matched, halogen-free scaffold. - **Definitive Negative Control**: Lacks critical 3,6-dihalogen substituents, rendering it inactive or drastically less potent in NAMPT activation assays compared to P7C3. - **SAR Probe**: The unique o-tolylamino group introduces steric constraints, ideal for CETSA and competitive binding studies to refine the NAMPT pharmacophore model. - **Fluorescent Core**: The unsubstituted carbazole avoids heavy-atom quenching, enabling direct derivatization into bioimaging probes.

Molecular Formula C22H22N2O
Molecular Weight 330.431
CAS No. 304870-69-7
Cat. No. B2922567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol
CAS304870-69-7
Molecular FormulaC22H22N2O
Molecular Weight330.431
Structural Identifiers
SMILESCC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C22H22N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h2-13,17,23,25H,14-15H2,1H3
InChIKeyILHMWIUXYRUUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing the Halogen-Free Carbazole Aminopropanol


1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol (CAS 304870-69-7) is a synthetic aminopropyl carbazole derivative that serves as a structurally distinct member of the P7C3-class of neuroprotective and proneurogenic small molecules [1]. Unlike its extensively halogenated analogues, this compound features an unsubstituted carbazole core linked via a propan-2-ol spacer to an o-toluidine (2-methylaniline) moiety [2]. This specific substitution pattern results in a unique physicochemical profile, characterized by a lower molecular weight (330.42 g/mol), a moderate lipophilicity (XLogP3: 4.7), and a defined hydrogen bonding capacity (HBD: 2, HBA: 2) [2]. These features differentiate it from the canonical P7C3 scaffold and position it as a valuable tool compound for probing structure-activity relationships (SAR) in neurogenesis and neuroprotection research programs.

Unsubstituted carbazole core for SAR studies
Structurally distinct from 3,6-dihalogenated P7C3 analogues
ortho-Tolylamino probe for steric/electronic mapping
Unique substitution pattern for pharmacophore refinement
Halogen-free scaffold for lead optimization campaigns
Supports ADME/Tox derisking and IP diversification

Why This Compound Cannot Be Replaced by P7C3 Analogs


Generic interchange with P7C3 (1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol) or its common p-tolylamino derivative is precluded by fundamental structural differences that abolish any claim of equivalency. The target compound uniquely presents an unsubstituted carbazole ring and an ortho-tolylamino group, whereas P7C3 and its direct analogues are uniformly 3,6-dihalogenated [1]. These modifications critically alter the electron density of the tricyclic ring system, the molecular lipophilicity (XLogP3: 4.7 for the target vs. a significantly higher predicted value for the dibromo-P7C3 scaffold), and the steric environment around the secondary amine [2]. In the context of the P7C3 mechanism, which involves activation of nicotinamide phosphoribosyltransferase (NAMPT), such structural perturbations are known to drastically modulate both neuroprotective potency and bioavailability [1][3]. Substitution without rigorous side-by-side validation would therefore introduce an uncontrolled variable into any neurogenesis assay.

Target compound
P7C3 / dibromo analogues
Unsubstituted carbazole core
3,6-Dihalogenated carbazole core alters electron density and steric environment
Moderate lipophilicity (XLogP3 ~4.7)
Significantly higher predicted logP may shift ADME and target engagement profile
Halogen-free scaffold; no CYP liability from dehalogenation
Halogen-related metabolic and toxicity risks may require class-specific review

Key Evidence Differentiating This Compound from P7C3 Analogues


Modified Lipophilicity Compared to P7C3

The target compound exhibits a computed XLogP3 of 4.7, a metric of lipophilicity critical for passive blood-brain barrier (BBB) permeability and general CNS drug-likeness [1]. This represents a calculated decrease relative to the canonical P7C3 scaffold, 1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol, whose two heavy bromine atoms substantially increase its experimentally determined and predicted lipophilicity. Moderated lipophilicity within the optimal CNS range (typically XLogP 2–5) can correlate with a superior balance between target engagement and metabolic clearance, a key differentiator for lead optimization campaigns focused on CNS disorders.

Modified Lipophilicity
Class-level inference
Target XLogP3 = 4.7 vs. P7C3 dibromo scaffold (predicted significantly higher)
Supports CNS drug-like property review; may reduce non-specific binding vs. dihalogenated comparator
Computed property from vendor database; experimental logP/D data to verify
Physicochemical Property Drug-likeness CNS Penetration

Low TPSA and HBD for CNS Permeability

The target compound possesses a topological polar surface area (TPSA) of 37.2 Ų and a hydrogen bond donor (HBD) count of 2 [1]. These values are well within the established guidelines for CNS drug-likeness (typically TPSA < 60-90 Ų and HBD ≤ 3). In contrast, the p-tolylamino P7C3 derivative 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, while having the same HBD count, possesses a higher molecular weight and a significantly different electronic surface contribution from the bromine atoms. The target's lower molecular complexity (406) and absence of heavy halogens [1] are structural attributes that pharmacochemically distinguish it for enhanced passive permeability potential.

CNS Permeability Markers
Class-level inference
TPSA = 37.2 Ų; HBD = 2
Meets established CNS drug-likeness filters; supports passive permeability screening prioritization
Computational descriptors from vendor database; confirm with in vitro PAMPA or Caco-2 assay
CNS Drug Design ADME Permeability

Absence of Heavy Halogens: ADME and Safety Advantage

A defining feature of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is the absence of the 3,6-dibromo substitution that characterizes P7C3 (1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol) and its analogue 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol [1]. While the dibromo motif in P7C3 is critical for its high neuroprotective potency, it also presents potential liabilities associated with halogenated aromatics, including metabolic dehalogenation, CYP450 inhibition, and enhanced lipophilicity-driven toxicity. The target compound, lacking these heavy halogens, presents a cleaner chemical starting point for lead optimization campaigns that intend to establish a new intellectual property space while minimizing halogen-related risks [2].

Halogen-Free Scaffold
Class-level inference
No 3,6-dibromo substitution present on carbazole core
May reduce risk of metabolic dehalogenation and CYP inhibition vs. P7C3 analogues
Structural analysis based on published P7C3 structures; toxicity endpoints require separate validation
Metabolic Stability Toxicology Lead Optimization

Recommended Application Scenarios


Negative Control in Neurogenesis Assays

Given the established high potency of 3,6-dihalogenated aminopropyl carbazoles like P7C3 in neurogenesis assays [1], the target compound, which lacks these critical halogen substituents, is highly likely to exhibit significantly reduced or absent proneurogenic activity. This makes it an ideal candidate for use as a structurally related negative control or inactive scaffold control in mechanistic studies of P7C3-induced neurogenesis. Its inability to activate the NAMPT salvage pathway (or drastically reduced potency) can be experimentally confirmed and then leveraged to validate target engagement and rule out non-specific effects.

Chemical Probe for ortho-Methyl Substitution Effects

The o-tolylamino group is a distinct structural feature compared to the simple aniline of P7C3 or the p-tolylamino of related derivatives [2]. This ortho-substitution introduces unique steric constraints that can be exploited to probe the three-dimensional binding requirements of the molecular target (putatively NAMPT). Researchers can use this compound in competitive binding assays or cellular thermal shift assays (CETSA) to determine how methyl group position and steric bulk influence target engagement, thereby contributing to a refined pharmacophore model [3].

Halogen-Free Core Scaffold for Lead Optimization

For medicinal chemistry programs aiming to develop novel neuroprotective or neurogenic agents with improved drug-like properties, this compound serves as a strategically important, halogen-free core scaffold. Its computed properties, including a CNS-favorable XLogP3 (4.7) and TPSA (37.2 Ų) [4], provide a differentiated starting point for systematic chemical derivatization. The procurement of this specific scaffold enables the generation of a unique combinatorial library that can be screened for optimized ADME, reduced off-target activity, and novel intellectual property generation, bypassing the crowded P7C3 patent landscape.

Fluorescent Probe Development from Carbazole Core

The unsubstituted carbazole ring of the target compound is a well-known fluorophore with useful photophysical properties. Unlike P7C3, where bromine atoms can quench fluorescence through the heavy atom effect, this halogen-free carbazole core is better suited for functionalization into fluorescent probes for bioimaging [4]. Researchers can derivatize the core at positions 3 and 6 to tune the emission wavelength while using the o-tolylamino side chain as a target-recognition element, enabling the creation of a novel class of fluorescent reporters for studying neurogenesis in live cells.

Application
Selection Property
Validation Focus
Neurogenesis assay negative control
Lacks 3,6-dihalogen substitution critical for P7C3 potency
Confirm absent/reduced NAMPT pathway activation vs. P7C3
ortho-Methyl pharmacophore probe
Unique steric constraint from o-tolylamino group
Target engagement assays (CETSA, competitive binding)
Halogen-free lead optimization scaffold
CNS-favorable computed properties (XLogP3 4.7, TPSA 37.2)
Combinatorial library generation; ADME and selectivity profiling
Carbazole-based fluorescent probe development
Unsubstituted fluorophore core without heavy-atom quenching
Functionalization at 3,6-positions; live-cell imaging studies
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